2-phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a hybrid heterocyclic scaffold combining a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a phenyl-acetyl substituent. The triazolo-pyrimidine moiety is a pharmacophoric motif frequently exploited in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes like kinases or phosphodiesterases . The piperazine group enhances solubility and provides conformational flexibility, while the phenyl-acetyl substituent may modulate lipophilicity and target binding . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being critical for confirming atomic arrangements .
Properties
IUPAC Name |
2-phenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c30-19(15-17-7-3-1-4-8-17)27-11-13-28(14-12-27)21-20-22(24-16-23-21)29(26-25-20)18-9-5-2-6-10-18/h1-10,16H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHGEZBDRIUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities.
Mode of Action
Triazole compounds, which are structurally similar, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The triazolo-pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compound 2 in ), which lack the triazole ring. For instance, isomerization studies of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compounds 6–9) reveal that ring geometry significantly impacts stability and reactivity, suggesting that the triazolo[4,5-d]pyrimidine in the target compound may confer superior metabolic resistance .
Piperazine Substitutions
The piperazine linker in the target compound is unsubstituted, unlike derivatives in and , which feature methyl, ethyl, or hydroxyethyl groups on the piperazine nitrogen. For example:
- 7-(4-Methylpiperazin-1-yl) analogs (): Increased basicity from the methyl group may enhance solubility in acidic environments, but could reduce blood-brain barrier penetration compared to the target compound’s unsubstituted piperazine.
Aryl and Acetyl Modifications
The phenyl-acetyl group in the target compound contrasts with the pyrazolo[1,5-a]pyrazin-2-yl or imidazo[1,2-a]pyridin-6-yl substituents seen in . These bulkier aromatic systems (e.g., 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl) ) may enhance π-π stacking but reduce solubility compared to the simpler phenyl group in the target molecule .
Data Table: Key Structural and Hypothetical Properties
<sup>*</sup>logP values estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for triazolo-pyrimidines described in , involving cyclocondensation of amidines with aldehydes, followed by piperazine coupling. However, regioselective triazole formation may require stringent conditions to avoid isomerization .
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